molecular formula C19H19N5O5 B2553692 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 2034453-21-7

1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

Cat. No. B2553692
M. Wt: 397.391
InChI Key: VLMNGHJVCVZWSV-UHFFFAOYSA-N
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Description



  • The compound is a pyrazolo[3,4-b]pyridine-4-carboxamide derivative.

  • It contains a benzodioxole ring and a urea moiety.





  • Synthesis Analysis



    • Detailed synthetic pathways are not readily available in the search results.





  • Molecular Structure Analysis



    • The molecular formula is C29H24N4O3 .

    • It has a monoisotopic mass of 476.184845 Da .

    • The compound has 7 hydrogen bond acceptors , 1 hydrogen bond donor , and 5 freely rotating bonds .





  • Chemical Reactions Analysis



    • Specific chemical reactions are not provided in the search results.





  • Physical And Chemical Properties Analysis



    • Density : 1.3±0.1 g/cm³

    • Boiling Point : 673.7±55.0 °C at 760 mmHg

    • Flash Point : 361.2±31.5 °C

    • Polar Surface Area : 78 Ų

    • LogP (octanol-water partition coefficient) : 6.19




  • Scientific Research Applications

    Antioxidant Activity

    The synthesis of compounds related to the chemical structure involved the formation of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its subsequent reactions, which eventually led to the formation of Schiff bases. These compounds were evaluated for their antioxidant activities, showing the potential of derivatives of the chemical structure in antioxidant applications (George et al., 2010).

    Chemical Reactivity in Solvents

    A study explored the reaction rates and the effects of substituents on the rearrangement of (Z)-arylhydrazones into the corresponding ureas in various solvents. This provided insights into the chemical reactivity of similar compounds in different solvent environments, highlighting the versatility and potential applications of these chemical structures in various chemical processes (D’Anna et al., 2011).

    Cytotoxicity and Anticancer Potential

    Research involving the synthesis of ursane and lupane type hybrids, similar to the structure , demonstrated cytotoxic activity towards various cancer cell lines. These findings suggest the potential of the chemical structure and its derivatives in the development of anticancer therapies (Popov et al., 2020).

    Antidiabetic Screening

    Compounds structurally similar to the chemical were synthesized and evaluated for in vitro antidiabetic activity. The findings suggest the potential application of these compounds in the treatment or management of diabetes (Lalpara et al., 2021).

    Safety And Hazards



    • Safety information is not available in the search results.




  • Future Directions



    • Further research is needed to explore its biological activity, potential applications, and safety profile.




    Please note that the information provided here is based on available data, and further investigation is recommended for a more detailed analysis. If you have any specific questions or need additional details, feel free to ask! 😊


    properties

    IUPAC Name

    1-(1,3-benzodioxol-5-ylmethyl)-3-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]urea
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19N5O5/c1-2-26-16-6-4-13(9-20-16)18-23-17(29-24-18)10-22-19(25)21-8-12-3-5-14-15(7-12)28-11-27-14/h3-7,9H,2,8,10-11H2,1H3,(H2,21,22,25)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    VLMNGHJVCVZWSV-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)NCC3=CC4=C(C=C3)OCO4
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19N5O5
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    397.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea

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